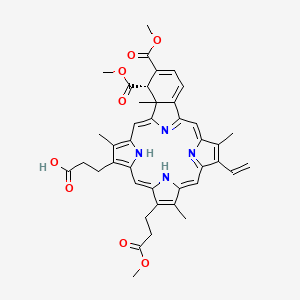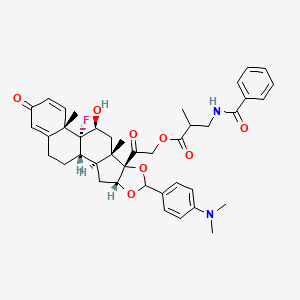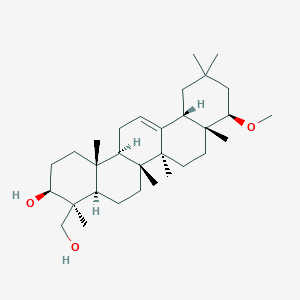
Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis-: is a derivative of retinoic acid, a compound known for its significant role in cellular growth, differentiation, and apoptosis. This specific derivative features a hydroxymethyl group and a delta-lactone ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis- typically involves multi-step organic reactions. The process often begins with the preparation of retinoic acid, followed by the introduction of the hydroxymethyl group and the formation of the delta-lactone ring. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and consistency. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include various derivatives of retinoic acid, each with distinct chemical and biological properties
Scientific Research Applications
Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other retinoid derivatives.
Biology: The compound is studied for its role in cellular differentiation and gene expression.
Medicine: It has potential therapeutic applications in treating skin disorders, cancer, and other diseases.
Industry: The compound is used in the formulation of cosmetic products and pharmaceuticals.
Mechanism of Action
The mechanism of action of retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis- involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding, the compound modulates the transcription of genes involved in cell growth, differentiation, and apoptosis. The specific pathways and molecular targets depend on the cellular context and the presence of other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- All-trans retinoic acid
- 13-cis retinoic acid
- N-acetyl-4-aminophenyl retinoate
Uniqueness
Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis- is unique due to its specific structural features, such as the hydroxymethyl group and delta-lactone ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
83860-24-6 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5E)-4-methyl-5-[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pyran-2-one |
InChI |
InChI=1S/C21H28O2/c1-15(8-10-18-14-23-20(22)13-17(18)3)9-11-19-16(2)7-6-12-21(19,4)5/h8-11,13H,6-7,12,14H2,1-5H3/b11-9+,15-8+,18-10- |
InChI Key |
WNJXJEKGNNOKTH-CQKXMAEQSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\2/COC(=O)C=C2C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C2COC(=O)C=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,8R,9S,10R,13S,14S,17S)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl benzoate](/img/structure/B10858167.png)
![2-[methyl-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl]amino]acetic acid](/img/structure/B10858171.png)

![potassium;2-chloro-3-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-oxo-5-phenyl-7H-thieno[2,3-b]pyridin-4-olate;hydrate](/img/structure/B10858185.png)
![10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one;dihydrate;dihydrochloride](/img/structure/B10858193.png)
![2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10858201.png)

![(10,13-dimethyl-17-propanoyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) propanoate](/img/structure/B10858217.png)

![2,4-diphenyl-6-[5-(2H-tetrazol-5-yl)pentoxy]pyridine](/img/structure/B10858245.png)
![sodium;6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B10858262.png)
![(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10858268.png)
